molecular formula C8H8BBrO4 B6343558 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid CAS No. 2096330-02-6

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid

Cat. No.: B6343558
CAS No.: 2096330-02-6
M. Wt: 258.86 g/mol
InChI Key: UKEMOTXHAVNTDA-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid is a chemical compound with the molecular formula C8H8BBrO4 and a molecular weight of 258.86 g/mol . This compound is characterized by the presence of a bromine atom, a boronic acid group, and a benzodioxine ring structure. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and palladium-catalyzed borylation reactions to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boronic acid groups. These functional groups enable the compound to interact with other molecules, forming new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid is unique due to the combination of the bromine atom and the boronic acid group on the benzodioxine ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

(7-bromo-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4,11-12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEMOTXHAVNTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1OCCO2)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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